N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-methoxy-5-methylbenzene-1-sulfonamide
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Overview
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-methoxy-5-methylbenzene-1-sulfonamide is a complex organic compound that features a benzodioxole moiety, a methoxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-methoxy-5-methylbenzene-1-sulfonamide typically involves multiple steps. One common method starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate, [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate is then reacted with aryloxymethyloxiranes to produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-methoxy-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium or copper and conditions such as elevated temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-methoxy-5-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-methoxy-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cyclooxygenase (COX) enzymes, which play a role in inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-methyl-4-oxo-1H,4H-chromeno[4,3-b]pyrrole-2-carboxamide
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-methoxy-5-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodioxole moiety is known for its biological activity, while the sulfonamide group enhances its potential as an enzyme inhibitor.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-11-3-5-14(20-2)16(7-11)23(18,19)17-9-12-4-6-13-15(8-12)22-10-21-13/h3-8,17H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMNBVFCJRQOBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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